N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

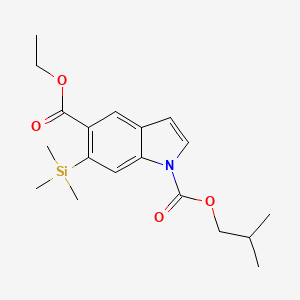

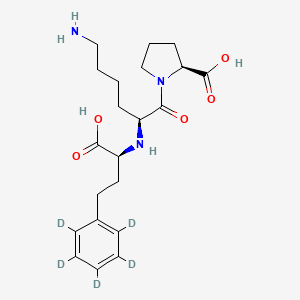

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, a carboxamide group, and an aminophenyl group. The exact structure would need to be determined through techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and spectral properties. Unfortunately, specific data for this compound are not available .Aplicaciones Científicas De Investigación

Anti-Proliferative Agents: A series of derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide were synthesized and evaluated for their in vitro anti-proliferative activity against cancer cell lines, showing considerable anti-proliferative activity with GI50 values ranging from 0.15 to 1.4 μM (Banu et al., 2017).

Anticancer Agents: Compounds synthesized with a structure related to N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide were evaluated for their potency in inhibiting cancer cell growth, showing promise as anticancer agents (Matiadis et al., 2013).

Antitubercular Activity: A study focused on the antitubercular activity of derivatives of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, exploring their potential in this field (Ukrainets et al., 2007).

Analgesic Properties: Research involving bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides indicated a noticeable increase in analgesic activity, highlighting their potential in pain management (Ukrainets et al., 2016).

Antimicrobial Agents: A series of derivatives demonstrated in vitro antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (Desai et al., 2011).

Antihypoxic Activity: Studies on N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochlorides showed high antihypoxic effects, indicating potential as antioxidants (Ukrainets et al., 2014).

Diuretic Properties: Compounds related to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were analyzed for their diuretic properties, contributing to the understanding of structure-biological activity relationships (Ukrainets et al., 2008).

CFTR Potentiator: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) was identified as a CFTR potentiator, important in the treatment of cystic fibrosis (Hadida et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) proteins .

Mode of Action

For instance, HDAC inhibitors typically work by binding to the zinc ions in the active site of HDAC enzymes, preventing them from removing acetyl groups from histones .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl proteins can affect multiple biochemical pathways. HDACs are involved in the regulation of gene expression, so their inhibition can lead to changes in the transcription of many genes. Bcr-Abl is a tyrosine kinase that plays a role in cell growth and differentiation, and its inhibition can disrupt these processes .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and to be metabolized primarily in the liver .

Result of Action

The inhibition of HDAC and Bcr-Abl proteins can lead to a variety of cellular effects. For instance, HDAC inhibition can lead to increased acetylation of histones, which can change the structure of chromatin and affect gene expression. Bcr-Abl inhibition can disrupt cell growth and differentiation, potentially leading to cell death .

Propiedades

IUPAC Name |

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBPFRMNBEDAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715732 |

Source

|

| Record name | N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151449-78-4 |

Source

|

| Record name | N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)